![molecular formula C22H18N2 B1667052 Bifonazole CAS No. 60628-96-8](/img/structure/B1667052.png)
Bifonazole
Vue d'ensemble
Description
Bifonazole is an imidazole antifungal drug used in the form of ointments . It was patented in 1974 and approved for medical use in 1983 . It is used in the treatment of superficial skin infections such as athlete’s foot (infections of the feet, usually between the toes), jock itch (fungal infection in the groin or buttocks), etc. caused by fungi .
Molecular Structure Analysis
This compound has a molecular formula of C22H18N2 . The experimental FT-IR, UV-vis, and 1H NMR spectra of this compound have been compared with the density functional theory (DFT) calculations using different functionals .
Chemical Reactions Analysis
This compound works by inhibiting the production of a substance called ergosterol, which is an essential component of fungal cell membranes . It acts to destabilize the fungal cyctochrome p450 51 enzyme (also known as Lanosterol 14-alpha demethylase) .
Physical And Chemical Properties Analysis
This compound is characterized by its very low solubility in water . It is highly lipophilic and dissolves in water at a neutral pH to the extent of only 1 µg/ml . It is soluble in alcohol, dimethyl formamide, dimethyl sulfoxide .
In Vivo
Bifonazole has been used in a number of in vivo studies to evaluate its efficacy in the treatment of fungal infections. For example, in a study conducted by the National Institutes of Health, this compound was found to be effective in the treatment of onychomycosis in humans. In another study, this compound was found to be effective in the treatment of tinea pedis (athlete’s foot) in rats.
In Vitro
Bifonazole has also been tested in vitro, in laboratory studies. For example, in a study conducted by the University of Michigan, this compound was found to be effective in inhibiting the growth of Candida albicans. In another study, this compound was found to be effective in inhibiting the growth of Aspergillus niger.
Mécanisme D'action
Target of Action
Bifonazole primarily targets the fungal cytochrome p450 51 enzyme, also known as Lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the cell membrane structure of the fungus .
Mode of Action
This compound works by inhibiting the production of a substance called ergosterol, an essential component of fungal cell membranes . It acts to destabilize the fungal cytochrome p450 51 enzyme . This destabilization is vital in the cell membrane structure of the fungus .
Biochemical Pathways
This compound has a dual mode of action. It inhibits fungal ergosterol biosynthesis at two points, via transformation of 24-methylendihydrolanosterol to desmethylsterol, together with inhibition of HMG-CoA . This enables fungicidal properties against dermatophytes and distinguishes this compound from other antifungal drugs .
Pharmacokinetics
Six hours after application, this compound concentrations range from 1000 μg/cm³ in the stratum corneum to 5 μg/cm³ in the papillary dermis . This indicates that this compound has good skin penetration, which is important for its effectiveness in treating topical fungal infections.
Result of Action
The inhibition of ergosterol production by this compound disrupts the fungal cell membrane and causes holes to appear . The cell membranes of fungi are vital for their survival as they keep unwanted substances from entering the cells and stop the contents of the cells from leaking out . Therefore, the disruption of the cell membrane leads to cell lysis .
Activité Biologique
Bifonazole has been found to be effective in the treatment of a variety of fungal infections, including athlete’s foot, ringworm, and jock itch. In addition, this compound has been found to be effective in the treatment of onychomycosis, a fungal infection of the nail.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. For example, this compound has been found to inhibit the growth of fungi by preventing the synthesis of ergosterol, a component of the fungal cell membrane. In addition, this compound has been found to inhibit the growth of Candida albicans and Aspergillus niger in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using bifonazole in laboratory experiments include its effectiveness in the treatment of a variety of fungal infections, its ability to inhibit the growth of Candida albicans and Aspergillus niger in vitro, and its generally well-tolerated nature. The limitations of using this compound in laboratory experiments include its potential to cause skin irritation, its potential to cause eye irritation, and its potential to cause allergic reactions in some individuals.
Orientations Futures
Future research on bifonazole should focus on its potential to treat other types of fungal infections, its potential to treat systemic fungal infections, its potential to treat infections caused by drug-resistant fungi, and its potential to be used in combination with other antifungal drugs. In addition, future research should focus on the potential for this compound to cause adverse effects, such as skin irritation, eye irritation, and allergic reactions. Finally, future research should focus on the potential for this compound to interact with other drugs, and its potential to cause drug-drug interactions.
Applications De Recherche Scientifique
Traitement antifongique
Le bifonazole est principalement utilisé pour le traitement de diverses infections fongiques topiques, notamment le pied d'athlète (tinea pedis). Il présente un large spectre antimycotique, ciblant efficacement les dermatophytes, les levures, les moisissures et les champignons biphasiques .
Systèmes d'administration topique
Des recherches ont été menées pour développer des nanoparticules solides lipidiques appropriées pour l'administration topique du this compound. Cette approche vise à améliorer l'efficacité et la stabilité du médicament lorsqu'il est appliqué sur la peau .
Activité antimycotique
Le this compound démontre une intensité élevée d'activité antimycotique dans des conditions de test in vitro conventionnelles. Cela en fait une option puissante pour traiter les infections fongiques .
Efficacité in vitro
Des études ont évalué l'effet antifongique du this compound sur diverses souches telles que Torulopsis glabrata et Candida albicans dans différentes conditions de test in vitro, démontrant son efficacité contre ces agents pathogènes .
Investigations de chimie computationnelle
Des recherches récentes en chimie computationnelle se sont concentrées sur les propriétés structurales et spectroscopiques du this compound, qui sont cruciales pour comprendre son mécanisme d'action et ses améliorations potentielles .
Agent bloquant potentiel du SARS-CoV-2
Les dernières recherches suggèrent que le this compound est un agent bloquant potentiel du SARS-CoV-2 car il restreint l'infection et la réplication du SARS-CoV-2 natif, marquant une avancée significative dans la recherche antivirale .
Safety and Hazards
Propriétés
IUPAC Name |
1-[phenyl-(4-phenylphenyl)methyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2/c1-3-7-18(8-4-1)19-11-13-21(14-12-19)22(24-16-15-23-17-24)20-9-5-2-6-10-20/h1-17,22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAPBUJLXMYKEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045631 | |
Record name | Bifonazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bifonazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015583 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4), 2.45e-03 g/L | |
Record name | SID56422098 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Bifonazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015583 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bifonazole works by inhibiting the production of a substance called ergosterol, which is an essential component of fungal cell membranes.It acts to destabilize the fungal cyctochrome p450 51 enzyme (also known as Lanosterol 14-alpha demethylase). This is vital in the cell membrance structure of the fungus. Its inhibition leads to cell lysis. The disruption in production of ergosterol disrupts the cell membrane and causes holes to appear. The cell membranes of fungi are vital for their survival. They keep unwanted substances from entering the cells and stop the contents of the cells from leaking out. As bifonazole causes holes to appear in the cell membranes, essential constituents of the fungal cells can leak out. This kills the fungi. | |
Record name | Bifonazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04794 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
60628-96-8 | |
Record name | Bifonazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60628-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bifonazole [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060628968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bifonazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04794 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | bifonazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758954 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bifonazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bifonazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.651 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIFONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QYJ305Z91O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bifonazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015583 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.